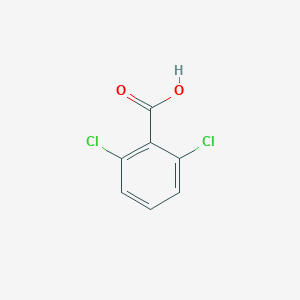

2,6-Dichlorobenzoic acid

描述

属性

IUPAC Name |

2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDNSFOFOQZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024979 | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dichlorobenzoic acid appears as needles (from ethanol) or white solid. (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-30-6 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634RI764QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

准备方法

Chlorination of 2,6-Dichlorobenzaldehyde

The synthesis begins with the chlorination of 2,6-dichlorobenzaldehyde using chlorine gas in an organic solvent. Dichloroethane or chlorobenzene serves as the reaction medium, enabling efficient mixing and temperature control. The reaction proceeds at 50–150°C, with chlorine introduced until complete conversion is achieved. This step yields 2,6-dichlorobenzoyl chloride, a reactive intermediate pivotal to downstream hydrolysis.

Reaction conditions :

-

Temperature: 50–150°C

-

Solvent: Dichloroethane or chlorobenzene

-

Chlorine stoichiometry: 1:1 molar ratio

Post-reaction, the mixture undergoes fractional distillation to isolate 2,6-dichlorobenzoyl chloride, which is then cooled and stored for hydrolysis.

Hydrolysis to 2,6-Dichlorobenzoic Acid

The acyl chloride intermediate is hydrolyzed via controlled water addition under reflux conditions. This exothermic reaction requires careful temperature modulation to prevent side reactions. After 1–1.5 hours of reflux, the mixture is cooled to 25°C, precipitating this compound with high purity.

Key parameters :

The crude product is filtered, washed with cold water, and dried at 70°C. This method’s efficiency stems from its simplicity and minimal byproduct formation.

Electrochemical Oxidation of Bispyribac (BAM)

Mechanism and Reaction Pathway

In chloride-rich electrolytes, BAM undergoes electrochemical oxidation to form this compound as a degradation intermediate. Hypochlorite ions (ClO), generated in situ at the anode, oxidize the amide group of BAM to a carboxylic acid. This method is particularly relevant in environmental remediation but presents challenges in industrial synthesis due to competing side reactions.

Electrochemical setup :

-

Electrodes: Titanium/platinum (Ti/Pt) or niobium/boron-doped diamond (Nb/BDD)

-

Electrolyte: Sodium chloride (NaCl)

-

Voltage: Optimized for hypochlorite generation

Byproducts and Limitations

The process yields chlorinated intermediates such as 2,4,6-trichloroaniline (TCA) and hydroxylated derivatives, complicating isolation. Additionally, the method’s reliance on BAM—a herbicide—limits its applicability to niche scenarios.

Comparative Analysis of Synthesis Methods

Yield and Scalability

The hydrolysis method outperforms electrochemical oxidation in yield and scalability, making it the preferred choice for large-scale production.

Economic and Environmental Considerations

-

Hydrolysis route : Requires chlorine gas, necessitating robust safety protocols. Solvent recovery (dichloroethane/chlorobenzene) reduces waste.

-

Electrochemical route : Eliminates hazardous reagents but generates complex wastewater streams requiring treatment.

Industrial-Scale Production Workflow

化学反应分析

Types of Reactions: 2,6-Dichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation or reduction to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Potassium permanganate or other strong oxidizing agents are commonly used.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds like 2,6-dichlorobenzaldehyde.

科学研究应用

Pharmaceutical Applications

2,6-Dichlorobenzoic acid is utilized in the synthesis of various pharmaceutical compounds, including:

- Lux-S Enzyme Inhibitors : This compound serves as a precursor in the development of inhibitors that target specific enzymes involved in bacterial metabolism. Such inhibitors are crucial for developing new antibacterial therapies .

Agricultural Applications

The compound exhibits biocidal properties, particularly herbicidal activity. Its derivatives, such as nitriles, demonstrate enhanced herbicidal efficacy:

- Herbicides : this compound is used to synthesize herbicides like 2,6-dichlorobenzonitrile, which are effective in controlling weed populations in agricultural settings .

Case Study 1: Herbicide Development

A study highlighted the synthesis of herbicides from this compound derivatives. The research demonstrated that these compounds effectively inhibited weed growth while minimizing crop damage, showcasing their potential for sustainable agriculture practices.

Case Study 2: Antibacterial Research

Research involving Lux-S enzyme inhibitors derived from this compound revealed promising results in combating antibiotic-resistant bacterial strains. The inhibitors showed significant potency against target enzymes, paving the way for new therapeutic strategies in infectious disease management.

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Synthesis of enzyme inhibitors | Lux-S enzyme inhibitors |

| Agriculture | Development of herbicides | 2,6-Dichlorobenzonitrile |

| Environmental Science | Study of biocidal properties | Various derivatives |

作用机制

The mechanism of action of 2,6-dichlorobenzoic acid involves its ability to disrupt the hormone balance in plants, leading to the inhibition of broadleaf weed growth. This disruption interferes with the synthesis of essential proteins, ultimately causing the death of the targeted weeds .

相似化合物的比较

Melting Points and Solubility

- 2,6-DCBA : Melting point 139–142°C; moderate water solubility (~2.9 × 10⁻⁴ M at 25°C) .

- 3,4-DCBA : Higher melting point (206–207°C) and lower water solubility due to stronger intermolecular hydrogen bonding .

- 2,4-DCBA : Intermediate solubility, with pKa values influenced by chloro-substituent positioning .

Acidity (pKa)

The electron-withdrawing chloro groups enhance acidity. In aqueous solution, 2,6-DCBA exhibits a pKa of ~2.1–2.3, comparable to 2,4-DCBA (pKa ~2.7), but lower than 3,4-DCBA (pKa ~3.5) due to reduced resonance stabilization .

| Compound | Melting Point (°C) | Water Solubility (25°C) | pKa (aqueous) |

|---|---|---|---|

| 2,6-DCBA | 139–142 | ~2.9 × 10⁻⁴ M | 2.1–2.3 |

| 2,4-DCBA | 158–160 | Intermediate | 2.7 |

| 3,4-DCBA | 206–207 | Low | 3.5 |

| 2,5-DCBA | 168–170 | Moderate | ~2.4 |

Environmental and Toxicological Profiles

- Environmental Persistence : 2,6-DCBA is detected in groundwater due to dichlobenil degradation, while 2,5-DCBA is linked to PCB degradation .

- Toxicity : 2,6-DCBA’s role as a plant growth regulator suggests low phytotoxicity, but its human cytotoxicity remains understudied. Comparatively, 2,4-DCBA exhibits moderate toxicity in aquatic organisms .

Data Tables

Table 1: Comparative Physicochemical Properties of Dichlorobenzoic Acids

(Refer to Section 2.2.2 for detailed data.)

生物活性

2,6-Dichlorobenzoic acid (2,6-DCBA) is a halogenated benzoic acid derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring. This compound is notable for its various biological activities and applications in environmental science, particularly in relation to its role as a metabolite of the herbicide dichlobenil. Understanding its biological activity is essential for assessing its environmental impact and potential health risks.

- Chemical Formula: CHClO

- Molecular Weight: 191.02 g/mol

- Appearance: White to off-white crystalline powder

- Solubility: Slightly soluble in water .

Toxicological Profile

The toxicological effects of 2,6-DCBA have been studied primarily in the context of its metabolism from dichlobenil. Research indicates that:

- Acute Toxicity: 2,6-DCBA is classified as slightly toxic via oral exposure, falling into Toxicity Category III .

- Chronic Effects: Long-term exposure studies have shown systemic toxicity in animal models, with significant decreases in body weight and food consumption observed in dogs fed with dichlobenil, which metabolizes into 2,6-DCBA .

- Developmental Toxicity: Evidence from studies on rats and rabbits indicates potential developmental toxicity, including skeletal defects and increased incidences of post-implantation loss .

Environmental Impact

As a groundwater contaminant, 2,6-DCBA has been identified as a product of dichlobenil degradation. Its mineralization has been observed under various conditions:

- Microbial Degradation: Studies demonstrate that certain microbial communities can effectively mineralize 2,6-DCBA, contributing to its removal from contaminated sites .

- Persistence: Despite its degradability, 2,6-DCBA can persist in the environment due to its chemical stability and low solubility in water .

Case Study 1: Toxicity Assessment in Animal Models

A two-year feeding study on dogs indicated that chronic exposure to dichlobenil resulted in observable systemic toxicity. The study highlighted that while 2,6-DCBA itself was not directly tested, its effects were inferred from the parent compound's toxicity profile .

Case Study 2: Environmental Remediation

In a study focused on groundwater pollutants, researchers evaluated the mineralization rates of 2,6-DCBA in soil filtration systems. The findings suggested that specific soil microorganisms could effectively degrade this compound, thereby reducing its concentration in groundwater sources .

Research Findings

常见问题

Q. What are the key physicochemical properties of 2,6-DCBA, and how are they experimentally determined?

2,6-DCBA is a white crystalline solid (needles from ethanol) with molecular formula C₇H₄Cl₂O₂ , molecular weight 191.01 g/mol , and melting point 139–145°C . Solubility in water ranges from 0.1–1 g/100 mL at 19°C . Key characterization methods include:

Q. How is 2,6-DCBA synthesized, and what purification methods are recommended?

2,6-DCBA is typically synthesized via hydrolysis of 2,6-dichlorotoluene derivatives or oxidation of 2,6-dichlorobenzaldehyde using alkaline KMnO₄ . Critical purification steps:

Q. What are the recommended storage conditions for 2,6-DCBA to ensure stability?

Store at room temperature (<15°C recommended) in a cool, dark place. Use airtight containers to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How does the electronic and steric effects of chlorine substituents influence the acidity (pKa) of 2,6-DCBA?

The pKa of 2,6-DCBA (1.82–1.84 ) is lower than benzoic acid (pKa ~4.2) due to the electron-withdrawing effects of the two ortho-chlorine atoms. However, the second ortho-chlorine has a diminished effect compared to the first, as shown by deviations from additive substituent models . Methodological insights:

- Potentiometric titration in water (0.01 M solutions) using glass and calomel electrodes .

- Spectrophotometric analysis for low-solubility analogs (e.g., 3,4-DCBA) via UV-Vis absorbance at λ_max .

Q. How does ionic strength and pH affect the sorption of 2,6-DCBA to proteins like bovine serum albumin (BSA)?

BSA binding (logK_BSA/w ~1.72–1.86) is pH-dependent but less sensitive than other halogenated acids. Competitive ion effects are significant:

Q. What microbial pathways degrade 2,6-DCBA in environmental systems?

Aminobacter sp. MSH1 metabolizes 2,6-DCBA via the plasmid-encoded BbdA amidase , converting it from 2,6-dichlorobenzamide (BAM) . Key methodologies:

Q. How is 2,6-DCBA used in synthesizing quorum-sensing inhibitors for antibiotic development?

2,6-DCBA serves as a precursor for Lux-S enzyme inhibitors , which disrupt bacterial communication. Synthetic steps include:

Q. What computational methods predict the environmental fate and reactivity of 2,6-DCBA?

- DFT calculations model substituent effects on acidity and reaction pathways (e.g., hydrolysis rates) .

- QSAR models correlate logK_BSA/w with descriptors like logP and polar surface area .

- Molecular docking simulates interactions with biological targets (e.g., Lux-S active sites) .

Data Contradictions and Resolution

Q. Why do reported melting points for 2,6-DCBA vary (139–142°C vs. 141–145°C)?

Discrepancies arise from crystallization solvents (ethanol vs. cyclohexane) and purity levels (>98% vs. 99.9%). High-purity samples recrystallized from cyclohexane show higher melting points .

Q. How to resolve conflicting pKa values for halogenated benzoic acids in literature?

Standardize measurement conditions:

- Use potentiometric titration in aqueous media for soluble analogs.

- For low-solubility compounds, employ mixed-solvent systems (e.g., water-DMSO) with Yasuda-Shedlovsky extrapolation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。